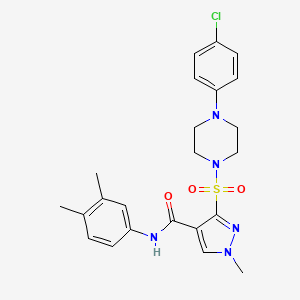

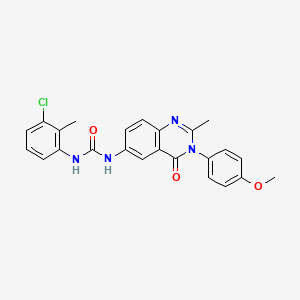

![molecular formula C25H19FN4O2 B2977930 2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide CAS No. 931328-77-7](/img/structure/B2977930.png)

2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]quinoline ring and a phenylacetamide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, the synthesis of similar compounds often involves reactions such as Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as oxidation, electrophilic substitution, and others .

Scientific Research Applications

Anticancer Applications

A study focused on the synthesis of an anticancer prodrug with a quinoline structure, similar to the compound , utilized in a pH-sensitive micromedicine system for chemotherapy of oral cancer. The drug, encapsulated with chitosan, demonstrated pH-dependent release, significantly killing cancer cells in vitro, showing promising prospects for chemotherapy applications (Tian et al., 2018).

Benzodiazepine Receptor Ligands

Research on pyrazolo[4,3-c]quinolin-3-(3H)-ones, compounds structurally related to the chemical , revealed their high affinity for central benzodiazepine receptors. Such compounds have been synthesized and evaluated for their potential as benzodiazepine receptor ligands, offering insights into the pharmacophore of these ligands and aiding in the design of new therapeutics (Carotti et al., 2003).

Antimicrobial Activity

A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, related to the compound in focus, were synthesized and showed potent antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Kantevari et al., 2011).

GABAA Receptor Ligands

Investigations into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which share a similar structure with the compound , led to the identification of compounds with high affinity for the GABAA receptor. These findings contribute to understanding the interactions with GABAA receptors and the development of new anxiolytic drugs (Francis et al., 1991).

Estrogen Receptor Ligands

Research on pyrazolo[4,3-c]quinoline derivatives, similar to the chemical in interest, explored their potential as ligands for the estrogen receptor. The preparation of novel classes of these derivatives highlights the ongoing efforts to identify new therapeutic agents targeting estrogen receptors for various health conditions (Kasiotis et al., 2006).

Mechanism of Action

Target of Action

The compound contains an indole nucleus , which is a prevalent structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific biological target(s) of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O2/c26-18-8-6-7-17(13-18)14-29-15-21-24(20-11-4-5-12-22(20)29)28-30(25(21)32)16-23(31)27-19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVPOEUAIUNXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

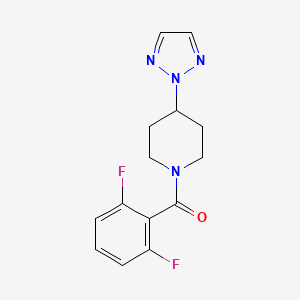

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)

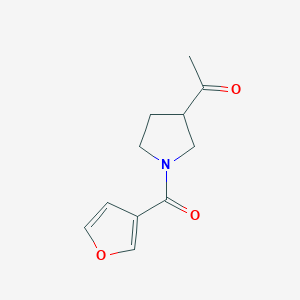

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

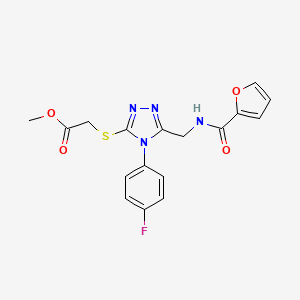

![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)

![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)